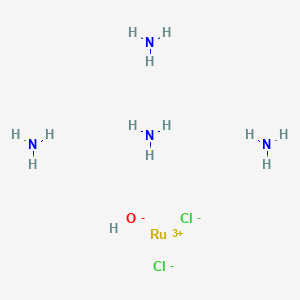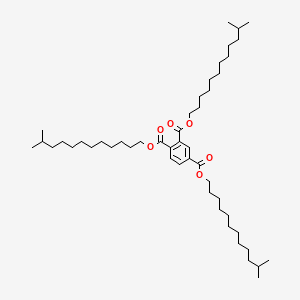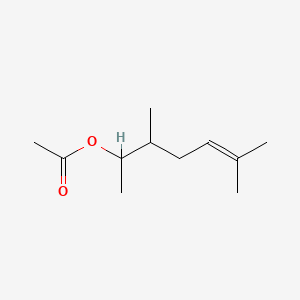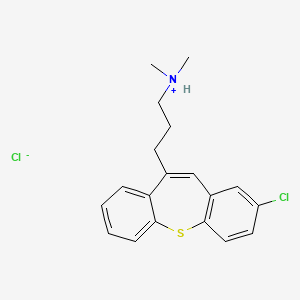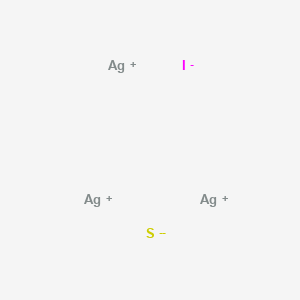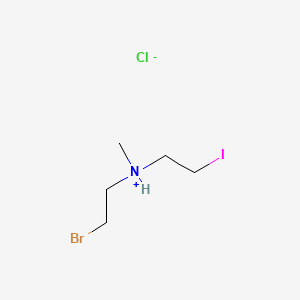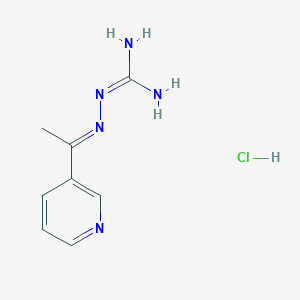
2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride is a chemical compound with a complex structure that includes a pyridine ring and a hydrazinecarboximidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride typically involves the reaction of 3-pyridylacetaldehyde with hydrazinecarboximidamide under specific conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the hydrazinecarboximidamide group.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydrazinecarboximidamide group is known to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding, further contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((E)-1-(2-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride
- 2-((E)-1-(4-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride
- 2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide sulfate
Uniqueness
2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H12ClN5 |
|---|---|
Peso molecular |
213.67 g/mol |
Nombre IUPAC |
2-[(E)-1-pyridin-3-ylethylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C8H11N5.ClH/c1-6(12-13-8(9)10)7-3-2-4-11-5-7;/h2-5H,1H3,(H4,9,10,13);1H/b12-6+; |
Clave InChI |
QPCLBSMNJWVVHR-WXIWBVQFSA-N |
SMILES isomérico |
C/C(=N\N=C(N)N)/C1=CN=CC=C1.Cl |
SMILES canónico |
CC(=NN=C(N)N)C1=CN=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




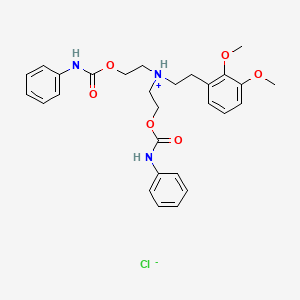

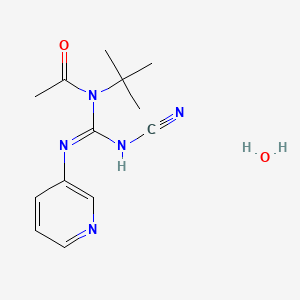
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-heptan-2-ylazanium chloride](/img/structure/B13755513.png)
![Benzenamine, 2,2'-[methylenebis(thio)]bis-](/img/structure/B13755517.png)
